molecular formula As5 B14723113 CID 15801408

CID 15801408

Cat. No.: B14723113
M. Wt: 374.6080 g/mol
InChI Key: NQOONSJJYVTOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 15801408, also known as Monoketocholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Monoketocholic acid is a modified form of cholic acid, which is one of the primary bile acids produced in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monoketocholic acid typically involves the oxidation of cholic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide. The process requires careful control of temperature and pH to ensure the selective oxidation of the hydroxyl group to a keto group.

Industrial Production Methods

Industrial production of Monoketocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Monoketocholic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

    Substitution: The hydroxyl groups in the molecule can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonating agents.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Monoketocholic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex molecules.

    Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.

    Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.

    Industry: Used in the production of detergents and emulsifiers due to its surfactant properties.

Mechanism of Action

Monoketocholic acid exerts its effects primarily through its interaction with bile acid receptors in the liver and intestines. It modulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also affects the composition of the gut microbiota, which in turn influences various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholic acid: The parent compound of Monoketocholic acid.

    Chenodeoxycholic acid: Another primary bile acid with similar properties.

    Deoxycholic acid: A secondary bile acid formed by bacterial action in the intestines.

Uniqueness

Monoketocholic acid is unique due to the presence of a keto group, which imparts different chemical and biological properties compared to other bile acids. This modification affects its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

As5

Molecular Weight

374.6080 g/mol

InChI

InChI=1S/As5/c1-2-4-5-3-1

InChI Key

NQOONSJJYVTOLP-UHFFFAOYSA-N

Canonical SMILES

[As]1[As][As][As][As]1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.